Product packaging for 2-(1H-imidazol-1-yl)benzonitrile(Cat. No.:CAS No. 25373-49-3)

2-(1H-imidazol-1-yl)benzonitrile

Cat. No.: B1295606
CAS No.: 25373-49-3
M. Wt: 169.18 g/mol
InChI Key: MNKBJOSIVSQUBI-UHFFFAOYSA-N
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Description

Overview of Imidazole-Containing Compounds in Chemical Science

Imidazole (B134444) is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. tsijournals.comnih.gov First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline. tsijournals.comnih.gov The imidazole ring is a crucial component in many biological molecules, including the amino acid histidine, the hormone histamine, and nucleic acids. rjptonline.orglifechemicals.comwikipedia.org This prevalence in nature underscores its significance in biological processes, such as enzymatic catalysis. nih.gov

The unique structural features of the imidazole ring, including its ability to act as both a proton donor and acceptor (amphoteric nature) and its capacity for hydrogen bonding, allow its derivatives to interact readily with a wide range of enzymes and receptors. researchgate.netdovepress.com Consequently, imidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. nih.govrjptonline.orgwisdomlib.org These include antifungal, anti-inflammatory, anticancer, antibacterial, and antihypertensive properties. nih.govwisdomlib.org The development of cimetidine, a blockbuster drug for treating ulcers, highlighted the therapeutic potential of imidazole-based compounds. nih.gov Beyond medicine, imidazole derivatives are utilized as ionic liquids, catalysts, and building blocks for polymers and other advanced materials. lifechemicals.comnumberanalytics.com

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemistry

Benzonitrile is an aromatic organic compound consisting of a benzene (B151609) ring attached to a cyano group. atamankimya.comchemcess.com First reported by Hermann Fehling in 1844, it was identified as a product of the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Benzonitrile and its derivatives are highly significant in modern chemistry, primarily serving as versatile precursors for a wide array of other compounds. atamankimya.comwikipedia.org They are fundamental in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comchemcess.comacs.org

In the laboratory, benzonitrile is a useful solvent and a starting material for synthesizing N-substituted benzamides and other derivatives. wikipedia.org It can form coordination complexes with transition metals, which act as useful and soluble synthetic intermediates. atamankimya.comwikipedia.org Industrially, it is a key precursor to benzoguanamine, which is used to produce thermosetting resins. chemcess.com The reactivity of the nitrile group allows for its conversion into various other functional groups, making benzonitrile derivatives a staple in organic synthesis. chemcess.comwikipedia.org Recently, benzonitrile was the first aromatic molecule detected in the interstellar medium, sparking interest in its formation pathways in space. acs.orgnih.gov

Rationale for Focused Research on 2-(1H-Imidazol-1-yl)benzonitrile

The focused research on this compound stems from the concept of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel properties. nih.govnih.gov This specific compound covalently links the imidazole and benzonitrile scaffolds, two moieties with well-established and significant roles in chemical and biological sciences.

The rationale is built on the following points:

Synergistic Effects: Researchers investigate whether the combination of the biologically active imidazole ring and the synthetically versatile benzonitrile group can lead to new compounds with unique therapeutic profiles or material properties that are distinct from the individual components.

Coordination Chemistry and Material Science: Both imidazole and nitrile groups are known to coordinate with metal ions. wikipedia.orgwikipedia.org Therefore, this compound could act as a bidentate or bridging ligand, leading to the formation of novel coordination polymers and metal-organic frameworks with interesting catalytic, magnetic, or optical properties.

The commercial availability of this compound indicates its use as a building block in synthetic chemistry, allowing researchers to incorporate this specific hybrid structure into larger, more complex molecules. fishersci.com

Historical Context of Imidazole-Benzonitrile Hybrid Systems

The historical context for hybrid systems like this compound is rooted in the independent development and understanding of its constituent parts, followed by the more recent strategic combination of such fragments in drug discovery and materials science.

Imidazole: The chemistry of imidazole dates back to the 1840s with the discovery of various derivatives, culminating in the first synthesis by Heinrich Debus in 1858. tsijournals.comnih.gov Its biological importance was later established with the discovery of naturally occurring imidazoles like histidine. wikipedia.org

Benzonitrile: Benzonitrile was first prepared by Hermann Fehling in 1844. wikipedia.org Its utility as a synthetic intermediate grew throughout the 20th century with the development of organic synthesis methodologies. wikipedia.orgacs.org

The concept of creating "hybrid molecules" by linking distinct chemical scaffolds gained significant traction in the late 20th and early 21st centuries as a rational approach in drug design. nih.gov This strategy aims to combine the functionalities of different molecules to achieve improved affinity, selectivity, or a dual-action mechanism. While early work may have incidentally produced such hybrids, the deliberate design and synthesis of compounds like this compound is a modern endeavor. Research into related systems, such as benzimidazoles (a fused imidazole-benzene ring system) researchgate.netnih.gov and other imidazole-containing hybrids, nih.govnih.govresearchgate.net has paved the way for exploring non-fused, directly linked systems.

Current Research Gaps and Future Directions for this compound

Despite its availability and the clear rationale for its synthesis, specific research focused on the properties and applications of this compound itself is not extensively documented in publicly available literature. This points to several research gaps and opportunities for future investigation.

Current Research Gaps:

Biological Activity Screening: There is a lack of comprehensive studies on the biological profile of this compound. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent, among other activities associated with the imidazole moiety, remains largely unexplored.

Physicochemical Characterization: While basic properties are known, a detailed investigation of its solid-state properties, polymorphism, and stability could be valuable for material science applications.

Coordination Chemistry: Systematic studies on its behavior as a ligand with various transition metals have not been reported. The resulting coordination complexes could possess interesting catalytic or structural properties.

Synthetic Utility: While it is used as a building block, there are few published examples of its application in the synthesis of more complex target molecules.

Future Directions:

Pharmacological Evaluation: A primary future direction is the systematic evaluation of its bioactivity against a wide range of biological targets, including cancer cell lines, bacteria, and fungi. dovepress.comijsrtjournal.com

Development of Derivatives: The molecule can serve as a lead structure. Future work could involve synthesizing a library of derivatives by modifying the benzonitrile or imidazole rings to establish structure-activity relationships.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Research into its use as a linker for the construction of MOFs could yield materials with applications in gas storage, separation, or catalysis.

Mechanistic Studies: For any observed biological activity, subsequent research should focus on elucidating the mechanism of action, for example, by identifying the specific enzymes or receptors it interacts with. ijsrtjournal.com

Data Tables

Table 1: Comparative Properties of Imidazole and Benzonitrile

PropertyImidazoleBenzonitrile
Formula C₃H₄N₂ wikipedia.orgC₇H₅N chemcess.com
Molar Mass 68.077 g/mol wikipedia.org103.12 g/mol acs.org
Appearance White or pale yellow solid wikipedia.orgColorless liquid chemcess.comwikipedia.org
Melting Point 89 to 91 °C wikipedia.org-13 °C atamankimya.com
Boiling Point 256 °C wikipedia.org191 °C atamankimya.com
Solubility in Water Highly soluble nih.govwikipedia.orgSlightly soluble atamankimya.comsolubilityofthings.com
Key Features Aromatic, amphoteric, forms H-bonds wikipedia.orgAromatic, precursor for synthesis, solvent atamankimya.comwikipedia.org

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₇N₃
Molecular Weight 169.19 g/mol fishersci.com
Percent Purity ≥97% fishersci.com
Synonyms 2-(Imidazol-1-yl)benzonitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B1295606 2-(1H-imidazol-1-yl)benzonitrile CAS No. 25373-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBJOSIVSQUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948213
Record name 2-(1H-Imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-49-3
Record name Benzonitrile, o-imidazol-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2 1h Imidazol 1 Yl Benzonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state.

Proton NMR (1H NMR) Chemical Shift Analysis and Signal Assignment

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of 2-(1H-imidazol-1-yl)benzonitrile and its analogues, the aromatic protons of the benzonitrile (B105546) and imidazole (B134444) rings exhibit characteristic chemical shifts.

For instance, in a deuterated dimethyl sulfoxide (B87167) (d6-DMSO) solution, the imidazole protons of a related compound, 1-(n-hexadecyl)imidazole, show distinct signals at δ 7.58 ppm (singlet, 1H), 7.13 ppm (singlet, 1H), and 6.86 ppm (singlet, 1H). rsc.org The protons on the benzonitrile ring typically appear in the range of δ 7.4-7.9 ppm. For example, the 1H NMR spectrum of benzonitrile in deuterated chloroform (B151607) (CDCl3) shows signals at δ 7.47 ppm (triplet, J = 8.0 Hz, 1H), 7.60 ppm (doublet, J = 8.0 Hz, 1H), and 7.64 ppm (doublet, J = 8.0 Hz, 2H). rsc.org The specific chemical shifts and coupling constants are influenced by the electronic effects of the nitrile and imidazole substituents on the benzene (B151609) ring.

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Benzonitrile and Imidazole Moieties in Analogous Compounds.

Compound Solvent Imidazole Protons Benzonitrile Protons Reference
1-(n-hexadecyl)imidazole d6-DMSO 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) - rsc.org
Benzonitrile CDCl3 - 7.47 (t, 1H), 7.60 (d, 1H), 7.64 (d, 2H) rsc.org
2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine DMSO-d6 Signals present - researchgate.net
2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol DMSO-d6 Signals present - researchgate.net

This table is interactive. Click on the headers to sort.

Carbon-13 NMR (13C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzonitrile and imidazole rings are sensitive to their electronic environment.

The nitrile carbon (-C≡N) typically resonates in the range of δ 117-120 ppm. For benzonitrile, the nitrile carbon appears at δ 118.6 ppm in CDCl3. rsc.org The carbons of the benzene ring show signals between δ 128 ppm and δ 133 ppm. rsc.org For the imidazole ring in related compounds, the carbon atoms typically resonate between δ 120 ppm and δ 140 ppm. For example, in 1,1'-didodecylimidazolium chloride ([C12C12IM]Cl) in d6-DMSO, the imidazole carbons appear at δ 136.10 ppm and δ 122.49 ppm. rsc.org

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Benzonitrile and Imidazole Moieties in Analogous Compounds.

Compound Solvent Imidazole Carbons Benzonitrile Carbons Nitrile Carbon Reference
Benzonitrile CDCl3 - 112.2, 128.9, 132.0, 132.6 118.6 rsc.org
[C12C12IM]Cl d6-DMSO 136.10, 122.49 - - rsc.org
Condensed Benzimidazoles - Signals present Signals present - arabjchem.orgresearchgate.net

This table is interactive. Click on the headers to sort.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within the molecule.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton networks within the benzonitrile and imidazole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC experiments reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connection between the benzonitrile and imidazole moieties. For example, an HMBC correlation between a proton on the imidazole ring and the carbon atom of the benzonitrile ring to which the imidazole is attached would definitively confirm the structure of this compound.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, dynamics, and intermolecular interactions of molecules in the solid phase. For imidazole-containing compounds, ssNMR can be particularly useful for studying hydrogen bonding and tautomerism. acs.orgnih.gov

Studies on related imidazole derivatives have shown that 1H, 13C, and 15N ssNMR can probe hydrogen bonding interactions and identify different polymorphic forms or tautomeric states. acs.orgnih.gov For example, the chemical shifts of nitrogen atoms in the imidazole ring are sensitive to their protonation state and involvement in hydrogen bonds. acs.org While specific solid-state NMR data for this compound was not found, investigations on similar systems suggest that this technique could reveal important details about its solid-state structure and packing. acs.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Assignments for Nitrile and Imidazole Moieties

The IR spectrum of this compound is expected to show characteristic absorption bands for both the nitrile and imidazole groups.

Nitrile (C≡N) Stretching: The nitrile group exhibits a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. For a related compound, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile, the nitrile stretch appears at 2250 cm⁻¹. orientjchem.org Another analogue, 2-butyl-1H-benzo rsc.orgacs.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile, shows this band at 2172 cm⁻¹. orientjchem.org

Imidazole Ring Vibrations: The imidazole ring has several characteristic vibrations. The C=N and C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the imidazole ring, if present and not involved in strong hydrogen bonding, would be observed as a broad band in the range of 3500-3200 cm⁻¹. In the IR spectrum of 1H-imidazole, various bands are observed corresponding to its ring vibrations. nist.gov

Table 3: Characteristic IR Vibrational Frequencies (cm⁻¹) for Nitrile and Imidazole Moieties in Analogous Compounds.

Compound Nitrile (C≡N) Stretch Imidazole N-H Stretch Reference
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile 2250 3015-2855 (broad) orientjchem.org
2-butyl-1H-benzo rsc.orgacs.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile 2172 3015-2855 (broad) orientjchem.org
2-ethyl-1H-benzo[d]imidazole - - researchgate.net

This table is interactive. Click on the headers to sort.

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding interactions in molecules. In the case of this compound and its analogues, the presence of N-H and C-H groups in the imidazole ring and the nitrile group in the benzonitrile moiety allows for the formation of various intra- and intermolecular hydrogen bonds. These interactions significantly influence the vibrational frequencies of the involved functional groups.

Hydrogen bonding typically leads to a broadening and a shift to lower frequencies (red shift) of the stretching vibrations of the donor group (e.g., N-H or O-H). rsc.org For instance, in the solid state, the N-H stretching vibration of imidazole-containing compounds is often observed at a lower wavenumber compared to the free N-H group, indicating its participation in hydrogen bonding. This phenomenon is crucial for understanding the supramolecular assembly of these molecules in the crystalline state.

In a study of 4-(1H-benzimidazol-2-yl)benzonitrile, intermolecular N—H···N hydrogen bonds were identified, where the protonated nitrogen atom of the imidazole ring acts as a hydrogen-bond donor and the nitrogen atom of the nitrile group serves as the acceptor. nih.gov This interaction links the molecules into zigzag chains. nih.gov Similarly, in 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, classical intermolecular O—H···N hydrogen bonds pair the molecules into centrosymmetric dimers. nih.gov Theoretical calculations on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have shown that hydrogen bonding affects the O–H stretching vibrations. mdpi.com

The analysis of C-H stretching vibrations can also provide insights into weaker C-H···N and C-H···π interactions, which play a role in stabilizing the crystal packing. The environment, such as the solvent, can also influence the hydrogen bonding and thus the observed IR spectrum. rsc.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, which helps in their structural confirmation. For this compound and its analogues, mass spectrometry provides valuable information about the stability of the molecular ion and the characteristic fragmentation pathways.

The fragmentation of these compounds typically involves the cleavage of the bond between the imidazole and benzonitrile rings, as well as fragmentation within the individual ring systems. The high-resolution mass spectrometry (HRMS) data is particularly useful for confirming the elemental composition of the parent molecule and its fragments.

For instance, in the characterization of various imidazole derivatives, mass spectra are routinely used to confirm the structure of the synthesized compounds. researchgate.net The fragmentation pattern can reveal the loss of specific groups, such as the cyano group (-CN) from the benzonitrile ring or fragments from the imidazole ring.

A predicted collision cross-section (CCS) for the protonated molecule [M+H]+ of 2-(1H-imidazol-2-yl)benzonitrile is 136.2 Ų. uni.lu Other predicted adducts and their CCS values are also available, providing further data for structural analysis. uni.lu In the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, ESI-MS was used to confirm the molecular weight of the products, with the found [M+H]⁺ values matching the calculated masses. nih.gov Similarly, HRMS was instrumental in devising the brutto formula for 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (usually HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (usually LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.

For this compound and its analogues, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic imidazole and benzonitrile rings. The conjugation between the two rings can influence the position and intensity of these bands.

Studies on related compounds, such as bisazo-dianil compounds, have involved the assignment of observed UV/Vis absorption bands to their corresponding electronic transitions. nih.gov The solvent polarity can also affect the electronic absorption spectra. nih.gov Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra and help in the assignment of the observed bands. For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the UV-vis spectrum was investigated, and the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. mdpi.com

X-ray Crystallography and Solid-State Structure Elucidation

Crystal System and Space Group Determination

The initial step in X-ray crystal structure analysis is the determination of the unit cell parameters and the crystal system. The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry of the crystal structure.

For analogues of this compound, various crystal systems and space groups have been reported. For example, 4-(1H-benzimidazol-2-yl)benzonitrile crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.gov Another related compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile, also crystallizes in the monoclinic system, but with the space group P2₁/n. researchgate.net The determination of the crystal system and space group is fundamental for the subsequent refinement of the crystal structure.

CompoundCrystal SystemSpace Group
4-(1H-Benzimidazol-2-yl)benzonitrileMonoclinicP2₁/c
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrileMonoclinicP2₁/n

Molecular Conformation and Dihedral Angle Analysis

X-ray crystallography reveals the precise conformation of the molecule in the solid state, including the relative orientation of the imidazole and benzonitrile rings. This is often described by the dihedral angle between the planes of the two rings. This angle is a critical parameter as it affects the degree of π-conjugation between the rings and can influence the molecule's electronic and photophysical properties.

In the case of 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole (B57391) and phenyl rings are nearly coplanar, with a small dihedral angle of 3.87 (3)°. nih.gov In contrast, for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a much larger dihedral angle of 78.04 (10)°. nih.gov Similarly, in 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, the imidazole and benzene rings form a dihedral angle of 84.53 (5)°. nih.gov For 1,2-bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine, the imidazole ring is oriented at a dihedral angle of 28.03 (6)° with respect to the attached benzene ring. nih.gov These variations highlight how substituent changes can significantly impact the molecular conformation.

CompoundDihedral Angle (°)
4-(1H-Benzimidazol-2-yl)benzonitrile3.87 (3)
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid78.04 (10)
2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol84.53 (5)
1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine28.03 (6)
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile69.03 (6)

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid material and for crystal engineering.

In the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, molecules are linked into zigzag chains by intermolecular N—H···N hydrogen bonds. nih.gov In addition to classical hydrogen bonds, weaker interactions such as C—H···O and C—H···π interactions are also observed in the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which also exhibits π–π stacking. nih.gov In 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, classical O—H···N hydrogen bonds lead to the formation of centrosymmetric dimers, which are further linked into columns by C—H···π interactions. nih.gov The crystal structure of 1,2-bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine features C—H···N interactions that link the molecules. nih.gov These diverse intermolecular forces collectively determine the supramolecular architecture of these compounds in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. The resulting surface, the Hirshfeld surface, provides a three-dimensional picture of the molecular shape and its contact environment.

The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (d_norm). The d_norm value is calculated based on the distances of any surface point to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The color-coding of the d_norm map highlights different types of contacts: red regions indicate contacts shorter than the van der Waals radii (often hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. scirp.org

Further quantification is achieved through two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts by plotting d_e against d_i. Each point on the plot represents a specific type of atomic contact, and the density of these points reflects the prevalence of that interaction within the crystal packing.

In another related compound, 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, the Hirshfeld surface analysis quantified the following intermolecular interactions: H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%). scienceopen.comresearchgate.net The sharp spikes in the fingerprint plot for N···H/H···N contacts were characteristic of strong hydrogen-bond interactions. scienceopen.com

Similarly, the analysis of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one highlighted the predominance of H···H (75.9%), H···C/C···H (12.5%), and H···O/O···H (7.0%) interactions, indicating that van der Waals forces play a major role in its crystal packing. nih.gov For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, H···H and C···H/H···C interactions were found to be the most significant contributors to the packing arrangement. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several analogue compounds.

CompoundH···H (%)C···H/H···C (%)N···H/H···N (%)O···H/H···O (%)C···C (%)C···N/N···C (%)Reference
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid42.427.49.09.0 (O-H...N) & 11.8 (C-H...O)4.8- nih.gov
4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate28.727.126.43.76.06.1 scienceopen.comresearchgate.net
1-decyl-2,3-dihydro-1H-benzimidazol-2-one75.912.5-7.0-- nih.gov
1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one57.918.1-14.9-- nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of 2-(1H-imidazol-1-yl)benzonitrile.

Geometry Optimization and Electronic Structure Calculations

Theoretical geometry optimization of this compound, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G), is the first step in computational analysis. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its minimum energy conformation. researchgate.net For similar benzimidazole (B57391) derivatives, studies have shown that the optimized geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. rsc.org By calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. nrel.govd-nb.info For complex organic molecules, these predictions, especially for ¹³C NMR, can be highly accurate and aid in the assignment of experimental spectra. nih.gov The accuracy of these predictions can be further enhanced by considering conformational isomers and using advanced computational methods. d-nb.info

Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. researchgate.net Theoretical calculations help in assigning specific vibrational modes to the observed absorption bands. nih.gov For example, the characteristic stretching frequency of the nitrile (C≡N) group and the various C-H and C-N vibrations within the imidazole (B134444) and benzene (B151609) rings can be predicted and compared with experimental FT-IR data. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In related imidazole derivatives, this energy gap has been calculated to understand the molecule's bioactivity and charge transfer interactions. irjweb.com

ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
Energy Gap (ΔE)4.4871
Table 1: Representative HOMO-LUMO energy values for a similar imidazole derivative calculated using DFT (B3LYP/6-311G). irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are color-coded to indicate regions of negative and positive electrostatic potential. Red areas typically represent electron-rich regions, which are prone to electrophilic attack, while blue areas indicate electron-deficient regions, susceptible to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the nitrogen atoms of the imidazole ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. rsc.org It provides a detailed picture of charge transfer and hyperconjugative interactions within the molecule. rsc.orgresearchgate.netmolfunction.com For instance, NBO analysis can quantify the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule. This analysis can elucidate the nature of the chemical bonds and the electronic interactions between the benzonitrile (B105546) and imidazole rings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. For the synthesis of this compound and related compounds, computational studies can shed light on the reaction intermediates and the energetic barriers that must be overcome. For example, in the synthesis of similar benzimidazole derivatives, DFT calculations have been used to model the reaction pathway, such as the intramolecular cyclization step. nih.gov This provides a deeper understanding of the reaction conditions required and can aid in the optimization of synthetic routes.

Transition State Identification and Energy Barriers

While specific studies detailing the transition state identification and energy barriers for the intramolecular cyclization of this compound are not extensively documented in publicly available literature, computational methods are well-suited to predict such parameters. Theoretical chemists can employ Density Functional Theory (DFT) and other high-level ab initio methods to map the potential energy surface of the molecule. This process involves locating the transition state structures that connect the starting material to potential cyclized or rearranged products.

The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. Once the transition state is located, its energy can be calculated, and the energy barrier for the reaction can be determined as the difference in energy between the transition state and the ground state of the reactant. These calculated energy barriers are crucial for predicting the feasibility and rate of a given reaction pathway under specific conditions. For analogous intramolecular cyclizations of N-aryl amides, computational studies have successfully elucidated these parameters, providing a framework for how such investigations would be approached for this compound. rsc.org

Pathways for Intramolecular Cyclization and Rearrangements

Computational studies on related N-aryl imidazole and benzimidazole systems have illuminated various potential pathways for intramolecular cyclization and rearrangements. rsc.orgresearchgate.net For this compound, several theoretical cyclization routes can be postulated and investigated computationally. One plausible pathway involves the nucleophilic attack of a nitrogen atom from the imidazole ring onto the carbon atom of the nitrile group. This would lead to the formation of a new heterocyclic ring system.

Theoretical calculations can model the step-by-step mechanism of such cyclizations, identifying key intermediates and transition states. The relative energies of these species provide a thermodynamic and kinetic profile of the reaction, allowing researchers to predict the most probable cyclization pathway. Furthermore, computational analysis can explore potential rearrangements of the initial cyclized product into more stable isomeric forms. The study of similar reactions, such as the intramolecular cyclization of alkylimidazoles, provides a basis for the types of transformations that could be anticipated and modeled. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. By simulating the atomic motions of the molecule, MD can reveal the preferred spatial arrangements of the imidazole and benzonitrile rings relative to each other. These simulations can identify the most stable conformers and the energy barriers between them.

Quantum Chemical Approaches for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. niscpr.res.inresearchgate.netscirp.org Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a visual guide to the sites most likely to be involved in chemical reactions. researchgate.netscirp.org For instance, in related benzimidazole structures, the nitrogen atoms of the imidazole ring are often identified as nucleophilic centers. nih.gov

Table 1: Calculated Electronic Properties of a Representative Benzimidazole Derivative

PropertyCalculated ValueMethodReference
HOMO Energy-6.25 eVDFT/B3LYP researchgate.net
LUMO Energy-1.89 eVDFT/B3LYP researchgate.net
Energy Gap (ΔE)4.36 eVDFT/B3LYP researchgate.net
Dipole Moment3.45 DDFT/B3LYP researchgate.net

Note: The data presented is for a related benzimidazole derivative and serves as an illustrative example of the types of properties calculated. Specific values for this compound would require dedicated computational studies.

Chemical Reactivity and Derivatization

Transformations of the Nitrile Group

The cyano group (C≡N) is a versatile functional group that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively. openstax.org

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.org This two-stage process first converts the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

In a reaction analogous to the hydrolysis of similar benzonitrile (B105546) derivatives, 2-(1H-imidazol-1-yl)benzonitrile can be converted to 2-(1H-imidazol-1-yl)benzoic acid. nih.gov For instance, the hydrolysis of a related compound, 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, is achieved by refluxing with potassium hydroxide (B78521) in water, followed by acidification to protonate the resulting carboxylate salt. nih.gov

Reaction Scheme: Base-Catalyzed Hydrolysis

Step 1: Nucleophilic attack by a hydroxide ion on the electrophilic carbon of the nitrile group.

Step 2: Protonation of the nitrogen to form an imidic acid, which tautomerizes to an amide.

Step 3: Hydrolysis of the amide intermediate to a carboxylate salt.

Step 4: Acidification of the reaction mixture to yield the final carboxylic acid product. weebly.comchemistrysteps.com

The resulting product, 2-(1H-imidazol-1-yl)benzoic acid, is a stable, off-white solid. chemicalbook.com

Table 1: Conditions for Nitrile Hydrolysis

Reagent(s) Conditions Product Reference(s)
Dilute HCl Heat under reflux 2-(1H-imidazol-1-yl)benzoic acid libretexts.org
NaOH or KOH solution Heat under reflux, then acidify 2-(1H-imidazol-1-yl)benzoic acid weebly.comlibretexts.orgnih.gov
Nitrilase/Amidase Aqueous media 2-(1H-imidazol-1-yl)benzoic acid researchgate.net

The nitrile group can be readily reduced to a primary amine, yielding [2-(1H-imidazol-1-yl)phenyl]methanamine. This transformation is typically accomplished using strong reducing agents. openstax.org

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this reduction. openstax.orgyoutube.com The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, which, after an aqueous workup, produces the primary amine. openstax.org Other reducing systems have also been developed for the conversion of nitriles to amines, offering various levels of selectivity and functional group tolerance. organic-chemistry.org These include catalytic hydrogenation and the use of reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which has been shown to be effective for a wide range of aromatic nitriles. organic-chemistry.orgnih.gov Boron-catalyzed silylative reduction is another modern approach. researchgate.net

Table 2: Reagents for Reduction of Nitriles to Amines

Reagent(s) Conditions Product Reference(s)
Lithium aluminum hydride (LiAlH₄) Ether solvent, followed by H₂O workup [2-(1H-imidazol-1-yl)phenyl]methanamine openstax.orgyoutube.com
Diisopropylaminoborane / cat. LiBH₄ THF, 25°C to reflux [2-(1H-imidazol-1-yl)phenyl]methanamine organic-chemistry.orgnih.gov
H₂ / Catalyst High pressure, specialized Ni, Pt, or Pd catalyst [2-(1H-imidazol-1-yl)phenyl]methanamine youtube.com
Ammonia (B1221849) borane Thermal decomposition [2-(1H-imidazol-1-yl)phenyl]methanamine organic-chemistry.org

Reactions at the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that can undergo substitution reactions. Its reactivity is influenced by the two nitrogen atoms within the ring.

The imidazole ring is generally susceptible to electrophilic attack, more so than other heterocycles like pyrazole (B372694) or furan. wjpsonline.com The substitution typically occurs at the C4 or C5 positions of the imidazole ring. wjpsonline.com The attack at C2 is disfavored due to the electronic influence of the adjacent nitrogen atoms. wjpsonline.com While general principles of imidazole chemistry suggest that reactions such as nitration, sulfonation, and halogenation are possible, specific examples performed on this compound are not extensively documented in the reviewed literature. pharmaguideline.com

The secondary amine nitrogen (N-1) of the imidazole ring can be readily alkylated or arylated. pharmaguideline.com

N-Alkylation is a common transformation. A variety of methods exist, often involving the deprotonation of the imidazole N-H with a base, followed by reaction with an alkyl halide or another suitable electrophile. beilstein-journals.orgresearchgate.net For example, a general method for the N1-alkylation of imidazole compounds involves heating with a carbonic ester in the presence of a solvent and a catalyst. google.com The choice of base and solvent system, such as sodium hydride in THF, can influence the regioselectivity of the reaction, although for an N-substituted imidazole like the title compound, this primarily concerns reactions at the remaining nitrogen. beilstein-journals.org

N-Arylation can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann condensations. organic-chemistry.org These methods typically involve reacting the imidazole with an arylboronic acid or an aryl halide in the presence of a copper catalyst. organic-chemistry.org Conditions are often mild and tolerate a variety of functional groups. organic-chemistry.org

Table 3: Conditions for N-Arylation of Imidazoles

Arylating Agent Catalyst / Ligand Conditions Reference(s)
Arylboronic acids Cu(I) oxide Methanol, room temp organic-chemistry.org
Arylboronic acids [Cu(OH)·TMEDA]₂Cl₂ Dichloromethane, room temp organic-chemistry.org
Aryl iodides/bromides CuI / Diamine ligand Various organic-chemistry.org

Functionalization of the Benzonitrile Core

The benzonitrile portion of the molecule can also be a site for chemical modification, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the directing effects of the two existing substituents: the cyano group and the imidazol-1-yl group.

Cyano Group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects.

Imidazol-1-yl Group: This group is generally considered activating and ortho-, para-directing.

The interplay of these opposing effects determines the position of any new substituent on the benzene (B151609) ring. The outcome would be highly dependent on the specific reaction conditions and the nature of the electrophile. The existence of related substituted compounds, such as 2-chloro-6-(1H-imidazol-1-yl)benzonitrile, confirms that functionalization of the benzonitrile core is synthetically accessible. sigmaaldrich.com

Introduction of Formyl Groups

The introduction of a formyl group (-CHO) onto the this compound scaffold can significantly alter its electronic and photophysical properties. The formyl group is a strong electron-withdrawing group and can enhance intramolecular hydrogen atom transfer in the excited state researchgate.net.

A known derivative featuring a formyl group is 2-(6-formyl-1H-benzo[d]imidazol-2-yl)benzonitrile bldpharm.com. While the direct formylation of this compound is not extensively detailed in the provided results, the synthesis of formylated benzimidazole (B57391) derivatives often involves the cyclization of a diamine with a formyl-substituted aromatic aldehyde or the direct formylation of the benzimidazole ring system. For instance, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile involves the reaction of 4-formylbenzonitrile with benzene-1,2-diamine nih.gov. This suggests that a similar strategy could be employed to introduce a formyl group onto the benzonitrile ring of this compound prior to the imidazole ring formation.

The presence of a formyl group provides a reactive handle for further synthetic transformations, such as conversion to other functional groups (e.g., carboxyl, hydroxymethyl) or for use in condensation reactions to build more complex molecular architectures.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the this compound framework provides key intermediates for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The introduction of halogen atoms (e.g., Cl, Br) can occur on either the benzonitrile or the imidazole ring, depending on the reaction conditions and the directing effects of the existing substituents.

An example of a halogenated imidazole derivative is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which contains a dichlorinated phenyl group attached to the imidazole bldpharm.com. While this is not a direct halogenation of the target molecule, it demonstrates the compatibility of the imidazole moiety with halogen substituents.

Once halogenated, these derivatives become valuable substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of analogs with modified properties. For example, aryl bromides are commonly used as starting materials in palladium-catalyzed cross-coupling reactions to form new C-C bonds, as seen in the synthesis of (E)-1-aryl-2-buten-1-ones rug.nl. Copper-catalyzed cross-coupling reactions are also a powerful tool for the synthesis of substituted benzimidazoles nih.gov. The imidazole moiety itself can act as a ligand in these catalytic systems, potentially influencing the reaction's outcome tezu.ernet.inbeilstein-journals.org.

Synthesis of Diverse this compound Derivatives

The structural versatility of this compound allows for the synthesis of a wide array of derivatives through modifications at both the benzonitrile and imidazole rings.

Modifications to the benzonitrile ring can be achieved by introducing various substituents, which can significantly impact the molecule's electronic properties and biological activity.

Furthermore, a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized, showcasing complex modifications where the benzonitrile moiety is part of a larger, intricate structure designed for specific biological targets nih.gov. These derivatives highlight the utility of the benzonitrile scaffold in constructing complex molecules.

Isomeric variations, such as 4-(1H-imidazol-2-yl)benzonitrile and 3-(1H-imidazol-2-yl)benzonitrile, where the point of attachment to the imidazole ring is varied, also represent an important class of derivatives with potentially different biological and chemical properties chemhh.com.

A summary of representative derivatives with modified benzonitrile substitutions is presented in the table below.

Derivative NameModification on Benzonitrile RingReference
2-(1H-imidazol-1-yl)-5-nitrobenzonitrileNitro group at the 5-position sinfoochem.com
3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileComplex substitution at the 3-position nih.gov
4-(1H-imidazol-2-yl)benzonitrileIsomeric form with attachment at the 4-position
3-(1H-imidazol-2-yl)benzonitrileIsomeric form with attachment at the 3-position chemhh.com

The imidazole ring of this compound is also a prime site for derivatization. The nitrogen atoms of the imidazole ring can be alkylated or acylated, and the carbon atoms can undergo substitution reactions.

The synthesis of various imidazole derivatives has been reported, showcasing a range of possible modifications. For instance, multi-substituted imidazoles can be synthesized through multi-component reactions researchgate.net. The synthesis of imidazole-2-thiols and their derivatives demonstrates the introduction of sulfur-containing functional groups onto the imidazole core .

Furthermore, Schiff base derivatives of imidazoles have been prepared and characterized, indicating that the imidazole ring can be functionalized with imine groups researchgate.net. These modifications can lead to new compounds with diverse pharmacological activities.

The table below summarizes some examples of derivatives with modified imidazole substitutions.

Derivative TypeModification on Imidazole RingReference
Multi-substituted imidazolesVarious substituents introduced via multi-component reactions researchgate.net
Imidazole-2-thiolsThiol group at the 2-position
Schiff base derivativesImine-containing substituents researchgate.net

Catalytic Applications in Organic Synthesis

Imidazole and benzimidazole derivatives have been successfully employed as ligands in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis enpress-publisher.com.

In particular, imidazole-based ligands have been shown to be effective in copper-catalyzed reactions tezu.ernet.in. The imidazole moiety can coordinate to the copper center, stabilizing the catalytic species and promoting the desired bond formation. The versatility of imidazole as a ligand stems from its amphoteric nature, possessing both aza- and amine-like nitrogen atoms ias.ac.in.

Benzimidazole derivatives have also found application as ligands in palladium-catalyzed cross-coupling reactions beilstein-journals.org. The ability of these N-heterocyclic carbene (NHC) precursors to form stable complexes with palladium has led to the development of highly efficient catalysts for reactions such as the Suzuki-Miyaura coupling. The specific substituents on the benzimidazole ring can be varied to fine-tune the catalytic activity and selectivity.

Other Catalyzed Transformations

Beyond the more common palladium-catalyzed cross-coupling and hydrogenation reactions, this compound can conceptually undergo other catalyzed transformations, particularly those involving the cyano group. One notable example is the catalytic synthesis of tetrazoles from organonitriles.

The [3+2] cycloaddition of an azide (B81097) source, such as sodium azide (NaN₃), to the nitrile functionality of this compound would yield the corresponding tetrazolyl-substituted imidazole derivative. This transformation is a powerful method for the creation of tetrazole rings, which are important pharmacophores in medicinal chemistry. Various catalysts have been developed to facilitate this reaction, which often requires elevated temperatures or the use of potentially hazardous hydrazoic acid when uncatalyzed.

Research has demonstrated the efficacy of various metal complexes in catalyzing the synthesis of 5-substituted 1H-tetrazoles from organic nitriles. For instance, a Cobalt(II) complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to a range of nitriles. nih.govacs.org The reaction proceeds under homogeneous conditions, and mechanistic studies suggest the formation of a cobalt(II) diazido intermediate is key to the catalytic cycle. nih.govacs.org

While the specific application of this cobalt(II) catalyst to this compound has not been explicitly documented in the cited literature, the broad substrate scope of the reaction suggests its potential applicability. The reaction is generally applicable to a variety of aromatic and aliphatic nitriles.

The general reaction scheme is as follows:

Reaction scheme for the catalyzed synthesis of a tetrazole from a nitrile.

The following table summarizes the results for the cobalt(II)-catalyzed synthesis of various 5-substituted 1H-tetrazoles from the corresponding nitriles, illustrating the general utility of this catalytic method.

Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
EntryNitrile SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzonitrile1DMF1302495
24-Methylbenzonitrile1DMF1302492
34-Methoxybenzonitrile1DMF1302490
44-Chlorobenzonitrile1DMF1302496
53-Bromobenzonitrile1DMF1302494
62-Chlorobenzonitrile (B47944)1DMF1302493
7Acetonitrile (B52724)1DMF1302485
8Pivalonitrile1DMF1302482

This data is representative of the catalytic method and not specific to this compound, but illustrates the potential for its conversion.

Other catalytic systems, including those based on copper(II) and zinc(II) complexes, have also been reported for the synthesis of tetrazoles from nitriles, further expanding the potential methodologies for the derivatization of this compound via its cyano group. acs.org

Potential Applications in Medicinal Chemistry and Materials Science Excluding Dosage/administration

Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis

2-(1H-imidazol-1-yl)benzonitrile serves as a crucial intermediate in the synthesis of more complex molecules, largely due to the reactivity of its functional groups. The nitrile group can undergo various chemical transformations, while the imidazole (B134444) ring offers sites for further functionalization. This dual reactivity makes it a versatile starting material for constructing intricate molecular architectures.

For instance, cyanobenzyl compounds, a category to which this compound belongs, are utilized as intermediates in the synthesis of pharmaceutically significant compounds. iucr.org The imidazole moiety itself is a common feature in many biologically active molecules, and its incorporation via this building block is a key strategy in medicinal chemistry.

The synthesis of substituted benzimidazoles, a related class of compounds with significant biological activity, often involves the condensation of o-phenylenediamine (B120857) with various aldehydes. nih.govmdpi.com While not a direct reaction of this compound, this highlights the general importance of imidazole-containing precursors in generating libraries of potential drug candidates. The development of efficient synthetic routes, including copper-catalyzed three-component coupling reactions to form 1,2-substituted benzimidazoles, further underscores the value of such building blocks in creating diverse molecular entities. nih.gov

Investigation as Ligands for Metal Complexes

The imidazole ring within this compound contains nitrogen atoms with lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has led to the investigation of this compound and its derivatives as ligands in the formation of metal complexes. The nitrile group can also participate in coordination, offering multiple binding modes.

The ability of imidazole derivatives to form stable complexes with various metals is a well-established principle in coordination chemistry. These complexes have potential applications in catalysis, materials science, and as therapeutic agents. For example, the imidazole ring's capacity for hydrogen bonding and coordination with metal ions is considered crucial for the biological activity of some imidazole-based compounds.

Applications in Supramolecular Chemistry and Crystal Engineering

The structure of this compound lends itself to the construction of ordered, multi-molecular assemblies through non-covalent interactions, a field known as supramolecular chemistry and crystal engineering. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor, while the benzonitrile (B105546) moiety can participate in π-π stacking interactions.

In the solid state, related benzimidazole (B57391) derivatives have been shown to form extensive hydrogen-bonded networks. For example, in the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, molecules are linked into zigzag chains through intermolecular N—H···N hydrogen bonds. iucr.orgnih.gov This self-assembly into well-defined architectures is a key aspect of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. The interplay of hydrogen bonding and π–π interactions can lead to the formation of complex supramolecular structures. iucr.org The precise recognition of benzonitrile derivatives by supramolecular macrocycles further highlights the potential for creating highly ordered host-guest complexes. nih.gov

Exploration in Functional Materials Development

The electronic properties of this compound and its derivatives make them attractive candidates for the development of functional materials with specific optical or electronic characteristics. The combination of the electron-donating imidazole ring and the electron-withdrawing benzonitrile group can lead to interesting photophysical behaviors.

The potential of molecules with similar building blocks to be used in conducting materials, such as metal-organic frameworks, has been noted. iucr.org The ability to tune the electronic properties through chemical modification allows for the design of materials with tailored functionalities.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzonitrile and imidazole have been investigated for their application in organic light-emitting diodes (OLEDs). In this context, they can function as host materials or emitters. The bipolar nature of molecules combining electron-rich units like carbazole (B46965) with electron-deficient benzonitrile and benzo[d]imidazole units has been exploited to create highly efficient phosphorescent OLEDs. researchgate.net

Specifically, isomers of phenanthroimidazole-based materials containing a benzonitrile group have been synthesized and their performance in OLEDs evaluated. The position of the benzonitrile group on the imidazole ring was found to significantly impact the device performance. acs.org Furthermore, 4-(1H-imidazol-1-yl)benzonitrile-based thermally activated delayed fluorescence (TADF) emitters have been studied, showing promise for applications in electrochemiluminescence (ECL), a technique closely related to OLEDs. researchgate.net

Other Advanced Materials

The versatility of the this compound scaffold extends to other advanced materials. For instance, its derivatives could potentially be used in the development of sensors or other electronic devices. The ability to form self-assembled monolayers or to be incorporated into larger polymeric structures opens up possibilities for creating materials with novel properties. While specific examples for the parent compound are not extensively detailed, the foundational properties suggest a broad scope for future research in this area.

Medicinal Chemistry Research

This compound and its analogs have been a subject of interest in medicinal chemistry research, primarily in the context of developing new therapeutic agents. The imidazole ring is a known pharmacophore present in many approved drugs, and its combination with the benzonitrile moiety has been explored for various biological activities.

Research has indicated that imidazole derivatives can exhibit antitumor properties. For example, some compounds have been found to inhibit the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest. While not specifying this compound itself, this highlights the potential of this class of compounds.

Enzyme Inhibition Studies

Derivatives of imidazole-containing compounds have been the subject of numerous studies for their potential as enzyme inhibitors. The imidazole nucleus is a key component in many biologically active molecules and can interact with various enzyme active sites. While specific studies on this compound as an enzyme inhibitor are not extensively detailed in the provided results, the broader class of imidazole derivatives shows significant promise. For instance, certain benzimidazole derivatives have been investigated as potent inhibitors of enzymes like VEGFR-2, which is crucial in angiogenesis and tumor progression. acs.org The inhibitory activity is often attributed to the ability of the imidazole ring to form key interactions with amino acid residues within the enzyme's active site.

Antimicrobial and Anticancer Activity Investigations

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial and anticancer agents. researchgate.net Numerous derivatives of imidazole and benzimidazole have demonstrated significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity:

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Imidazole derivatives have shown a broad spectrum of activity. beilstein-journals.orgnih.gov For example, some novel imidazo[2,1-b]thiazoles have exhibited excellent antimicrobial activity. ekb.eg Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have displayed high activity against Staphylococcus aureus and Candida albicans. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity:

In the realm of oncology, imidazole-based compounds have emerged as a promising class of therapeutic agents. nih.gov Benzimidazole derivatives, which share structural similarities with this compound, have been extensively studied for their cytotoxic effects against various cancer cell lines. ijirt.org For instance, some novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (B1245722) derivatives have shown considerable anticancer activity when compared to the standard drug Cisplatin. ijirt.org The anticancer potential of these compounds is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway. acs.org

Target-Specific Ligand Design and Synthesis

The structural features of this compound make it an attractive scaffold for the design and synthesis of target-specific ligands. The imidazole ring can act as a versatile coordinating moiety for various metal ions and can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. The benzonitrile group offers a site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to achieve high affinity and selectivity for a specific biological target.

The synthesis of derivatives often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of related benzimidazole derivatives has been achieved through the condensation of o-phenylenediamines with various aldehydes or carboxylic acids. nih.govnih.gov The modification of the core structure allows for the creation of a library of compounds that can be screened for their binding affinity to specific proteins or enzymes.

Molecular Docking Simulations for Biological Targets

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific biological target. This in silico approach plays a crucial role in modern drug discovery by enabling the rational design of new drug candidates. In the context of this compound and its derivatives, molecular docking studies have been employed to understand their potential mechanisms of action at a molecular level.

For instance, docking studies have been used to investigate the interactions of benzimidazole derivatives with the active site of VEGFR-2, providing insights into the key amino acid residues involved in the binding. acs.org These simulations can help to explain the observed structure-activity relationships and guide the design of more potent and selective inhibitors. Similarly, molecular docking has been utilized to predict the binding modes of imidazole-based compounds to microbial enzymes, aiding in the development of new antimicrobial agents. nih.gov

In Silico ADMET Predictions for Drug Discovery

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. researchgate.net Poor ADMET profiles are a major cause of late-stage drug attrition. nih.gov In silico ADMET prediction models have become indispensable tools for the early assessment of these properties, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles. nih.govbohrium.com

For derivatives of this compound, various in silico models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions are based on the compound's structural features and physicochemical properties. nih.gov By identifying potential liabilities early in the discovery process, researchers can focus their efforts on synthesizing and testing compounds with a higher probability of success in clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-imidazol-1-yl)benzonitrile and its derivatives?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloroacetonitrile derivatives react with imidazole in the presence of bases like K₂CO₃ or NaH to form the imidazole-substituted product. Optimization of solvent (e.g., DMF or THF) and temperature (60–100°C) is critical for yield improvement . Derivatives with substituents (e.g., chloro, methoxy) are synthesized by modifying the starting materials or employing cross-coupling reactions .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Aromatic protons appear between δ 7.2–8.0 ppm, with imidazole protons as singlets near δ 7.9–8.1 ppm. Substituents like chlorine cause downfield shifts (e.g., δ 7.95 ppm for 7-Cl derivatives) .
  • 13C NMR : The nitrile carbon resonates at ~δ 115 ppm, while imidazole carbons appear at δ 120–145 ppm .
  • HRMS : Used to confirm molecular weight (e.g., [M+H]+ at m/z 254.0480 for C₁₄H₈ClN₃) .

Q. What are the key challenges in purifying this compound derivatives?

  • Methodology : Column chromatography with silica gel (hexane/EtOAc gradients) is standard. Polar derivatives (e.g., hydroxyl-substituted) may require reverse-phase HPLC. Melting points (e.g., 104–106°C for 5g ) and TLC (Rf values) are used to assess purity .

Advanced Research Questions

Q. How do substituents on the benzimidazole ring affect the electronic properties of this compound derivatives?

  • Methodology : Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease electron density on the imidazole ring, observed via upfield shifts in 13C NMR (e.g., δ 138.5 ppm for C-Cl in 5g ). Computational studies (DFT/B3LYP/6-31G*) can quantify charge distribution and predict reactivity .

Q. What role does this compound play in the formation of coordination polymers?

  • Methodology : The nitrile group acts as a ligand for metal centers. In coordination polymer {[CdCl₂(BIPAB)₂]·H₂O}ₙ, the benzonitrile moiety bridges Cd²+ ions, confirmed by single-crystal X-ray diffraction. Luminescence studies reveal emission properties tied to metal-ligand interactions .

Q. How can data contradictions in spectral assignments be resolved for structurally similar derivatives?

  • Methodology : Compare experimental NMR data with computed spectra (DFT). For example, discrepancies in aromatic proton shifts for 7-phenyl vs. 7-thiophenyl derivatives (δ 7.25–7.84 ppm ) can be rationalized by substituent electronegativity. Cross-validate using 2D NMR (COSY, HSQC) .

Q. What strategies optimize the yield of this compound derivatives under solvent-free conditions?

  • Methodology : Mechanochemical synthesis (ball milling) reduces reaction time and improves yields (e.g., 90% for 3g ). Catalysts like K₂CO₃ or organocatalysts (e.g., L-proline) enhance imidazole substitution efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.